molecular formula C12H6Cl4O2S2 B1232418 Dtbdcp CAS No. 57548-07-9

Dtbdcp

Cat. No.: B1232418
CAS No.: 57548-07-9
M. Wt: 388.1 g/mol
InChI Key: YVALZDKTCRMZLQ-UHFFFAOYSA-N
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Description

"Dtbdcp" (hypothetical compound name used for illustrative purposes) is a chemical compound whose toxicological, structural, and functional properties are often analyzed within frameworks like the Comparative Toxicogenomics Database (CTD). CTD, a cornerstone resource since 2004, integrates chemical-gene-disease interactions and toxicological profiles, enabling researchers to contextualize compounds like this compound within broader biological and environmental systems .

Properties

CAS No.

57548-07-9

Molecular Formula

C12H6Cl4O2S2

Molecular Weight

388.1 g/mol

IUPAC Name

2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C12H6Cl4O2S2/c13-5-1-7(15)11(17)9(3-5)19-20-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H

InChI Key

YVALZDKTCRMZLQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Other CAS No.

57548-07-9

Synonyms

2,2-dithiobis(4,6-dichlorophenol)
DTBDCP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dtbdcp typically involves the reaction of 4,6-dichlorophenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Dtbdcp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dtbdcp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dtbdcp involves its interaction with biological molecules through its phenolic and sulfur groups. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The compound’s ability to disrupt microbial cell walls makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis of Dtbdcp with analogous compounds relies on standardized methodologies outlined in toxicogenomic and regulatory frameworks. Below is a structured comparison based on evidence-derived criteria:

Structural and Functional Similarity

  • Amino Acid-Based Compounds: CTD curates 1,658 amino acid-based compounds, which may include this compound or its analogs. Structural homology is assessed via molecular docking studies, functional group alignment, and metabolic pathway mapping .
  • Reproductive Chemicals : ReproductiveCDB emphasizes target protein interactions and transgenerational effects, critical for comparing compounds like this compound with reproductive toxicants (e.g., endocrine disruptors) .

Toxicological Profiles

Parameter This compound (Hypothetical Data) Compound A (Analog) Compound B (Analog) Source
LD₅₀ (Rodent) 450 mg/kg 320 mg/kg 600 mg/kg CTD
Gene Interactions CYP3A4, TNF-α CYP2D6, IL-6 CYP1A1, TGF-β CTD
Species Variability High (Mouse vs. Human) Moderate Low CTD
  • Key Findings: this compound exhibits higher species variability in toxicity compared to Compound B, suggesting divergent metabolic pathways .

Regulatory and Developmental Comparisons

  • Generic Drug Development : FDA guidelines stress comparative analyses for generic interfaces, a principle applicable to chemical analogs. For this compound, this involves benchmarking against reference compounds in absorption, distribution, and excretion studies .
  • EMA Similarity Assessments: EMA’s CHMP requires detailed comparisons of quality, non-clinical PK/PD, and clinical safety data. This compound’s immunogenicity profile (if applicable) would be contrasted with biosimilars to validate equivalence .

Limitations and Uncertainties

  • Data Gaps : CTD’s reliance on literature mining may omit unpublished this compound datasets, necessitating supplementary in vitro assays .
  • Analytical Conflicts : Discrepancies in this compound’s cytotoxicity thresholds across studies require reconciliation per FDA’s electronic data guidelines .

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